molecular formula C8H9ClF3NO B2904359 (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 2216746-84-6

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No.: B2904359
CAS No.: 2216746-84-6
M. Wt: 227.61
InChI Key: JDMQNFSWVGXQKQ-FJXQXJEOSA-N
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Description

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chemical compound that features a trifluoromethyl group attached to an aminoethyl side chain on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the introduction of the trifluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, the trifluoromethylation of phenol derivatives can be performed using electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the trifluoromethyl group to the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes that are optimized for yield and efficiency. These processes often utilize non-ozone depleting difluorocarbene reagents to achieve the desired transformations .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines.

Scientific Research Applications

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQNFSWVGXQKQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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